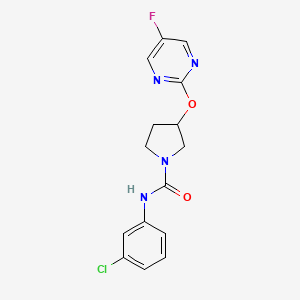
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H14ClFN4O2 and its molecular weight is 336.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a 3-chlorophenyl group and a 5-fluoropyrimidine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The fluoropyrimidine component is known to interfere with nucleic acid synthesis, while the pyrrolidine core enhances binding affinity to target proteins.
Key Mechanisms:
- Inhibition of MDM2 : This compound has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which negatively regulates the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : In vitro studies have demonstrated that compounds similar to this structure exhibit significant antiproliferative effects across various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.15 to 0.24 µM against SJSA-1 cells, indicating strong potential for therapeutic application .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the carboxamide and pyrrolidine structures can significantly influence biological activity. The following table summarizes findings from various studies on SAR:
| Compound | Modification | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 32 | Carboxamide substitution | 0.22 | Strong antiproliferative activity |
| Compound 33 | Fluorine substitution | 0.15 | Enhanced binding affinity to MDM2 |
| Compound 56 | Alkylation of nitrogen | >100 | Poor tissue penetration despite high plasma exposure |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Xenograft Models : In xenograft studies using SJSA-1 tumor models, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to controls, demonstrating its potential as an anticancer agent .
- Pharmacodynamics : A study evaluated the pharmacodynamic effects of this compound on p53 activation in tumor tissues, showing upregulation of p53 and related proteins within hours post-administration, suggesting rapid biological activity upon dosing .
属性
IUPAC Name |
N-(3-chlorophenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-12(6-10)20-15(22)21-5-4-13(9-21)23-14-18-7-11(17)8-19-14/h1-3,6-8,13H,4-5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNWRDTMKZTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














